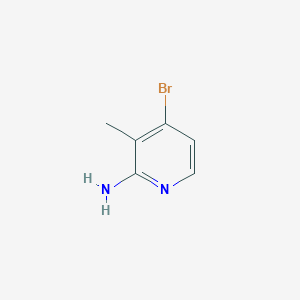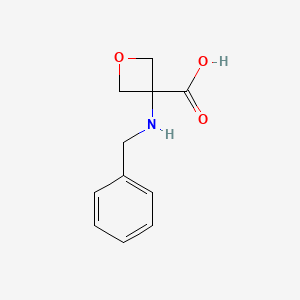
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
This compound, also known as [4-(2-methoxyethoxy)phenyl]boranediol, is an intricate compound that finds its dominion within the realm of biomedical sciences . It contributes significantly towards the comprehensive development of neurodegenerative disease-targeting drugs, specifically those tackling Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves the use of MOM-protected (2-methoxyethoxy)phenylboronic acid pinacol ester . The synthesis process yields a yellow solution .Molecular Structure Analysis
The molecular formula of this compound is C9H13BO4 . It has a molecular weight of 196.01 .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis of Derivatives : A study by Spencer et al. (2002) described the synthesis of various derivatives of dioxaborolanes, including those with inhibitory activity against serine proteases like thrombin. These compounds exhibited weak N–B coordination (Spencer et al., 2002).
- Crystal Structure Analysis : Research by Coombs et al. (2006) involved the synthesis and structural characterization of a dioxaborolane derivative, contributing to understanding its molecular structure through X-ray crystallography (Coombs et al., 2006).
Polymer Synthesis and Properties
- Polymer Synthesis : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a dioxaborolane monomer, leading to the synthesis of polymers with narrow molecular weight distribution and head-to-tail regioregularity (Yokozawa et al., 2011).
- Application in Nanoparticles : Fischer et al. (2013) utilized dioxaborolane-based polyfluorenes to create nanoparticles displaying bright fluorescence, applicable in various fields like bioimaging (Fischer et al., 2013).
Chemical Reactions and Mechanisms
- Suzuki-Miyaura Reaction : Martínez et al. (2015) explored the Suzuki-Miyaura reaction mechanism for dioxaborolane compounds, which is significant in organic synthesis and pharmaceutical applications (Martínez et al., 2015).
- Electrochemical Properties : Tanigawa et al. (2016) conducted electrochemical analyses of dioxaborolane compounds, revealing their potential in electrochemical applications due to their unique oxidation properties (Tanigawa et al., 2016).
Applications in Fluorescence Probes and Detection
- Fluorescence Probes for H2O2 Detection : A study by Nie et al. (2020) focused on the development of dioxaborolane-based pyrene derivatives as fluorescence probes for detecting hydrogen peroxide in living cells, highlighting their potential in biological and medical research (Nie et al., 2020).
- Boronate-Based Fluorescence Probes : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, demonstrating their utility in detecting hydrogen peroxide, which is significant in biological and chemical sensing applications (Lampard et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGMVMFQGDREIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
959972-40-8 | |
| Record name | 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

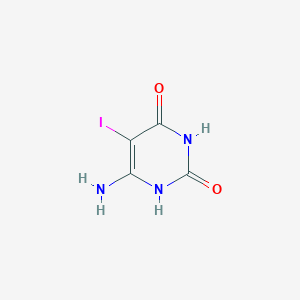

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

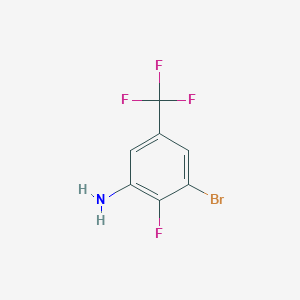
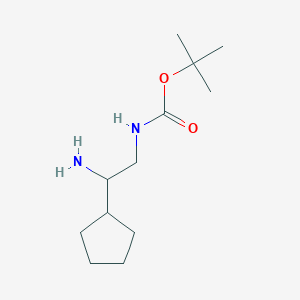
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)

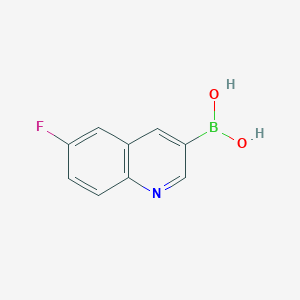

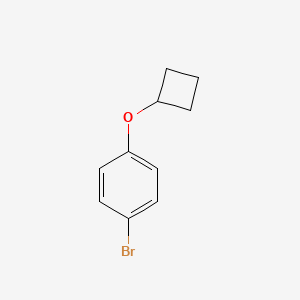
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
